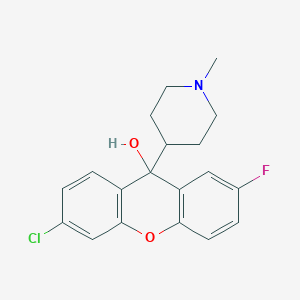
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a class of compounds known for their fluorescent properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Halogenation: Introduction of chlorine and fluorine atoms into the xanthene core.
Piperidine Substitution: Attachment of the 1-methylpiperidin-4-yl group to the xanthene core through nucleophilic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group at the 9th position of the xanthene ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Aplicaciones Científicas De Investigación
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry.
Biology: Employed in biological imaging and as a marker for cellular processes.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the development of fluorescent dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain proteins or cellular structures, making it useful for imaging and diagnostic purposes. The pathways involved may include:
Fluorescence Resonance Energy Transfer (FRET): Used to study protein-protein interactions.
Reactive Oxygen Species (ROS) Generation: Potentially leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-fluoro-9-isopropyl-9H-purine: Another halogenated compound with distinct properties.
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-yl)-9H-thioxanthen-9-ol: A thioxanthene derivative with similar structural features.
Uniqueness
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL stands out due to its specific combination of halogen atoms and the piperidine group, which confer unique fluorescent properties and potential therapeutic applications.
Propiedades
Número CAS |
60086-45-5 |
|---|---|
Fórmula molecular |
C19H19ClFNO2 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
6-chloro-2-fluoro-9-(1-methylpiperidin-4-yl)xanthen-9-ol |
InChI |
InChI=1S/C19H19ClFNO2/c1-22-8-6-12(7-9-22)19(23)15-4-2-13(20)10-18(15)24-17-5-3-14(21)11-16(17)19/h2-5,10-12,23H,6-9H2,1H3 |
Clave InChI |
SPGZYTURDBYBLU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2(C3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



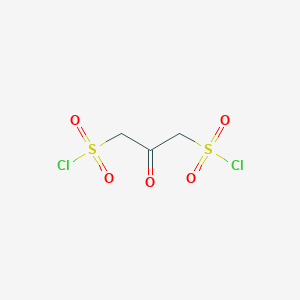
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
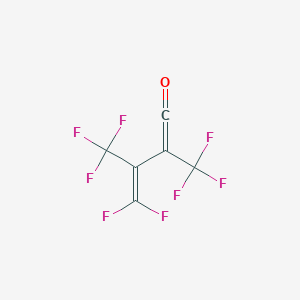
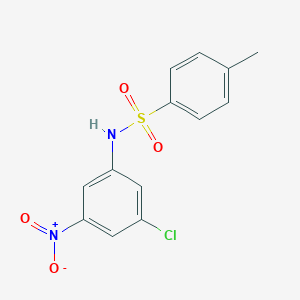
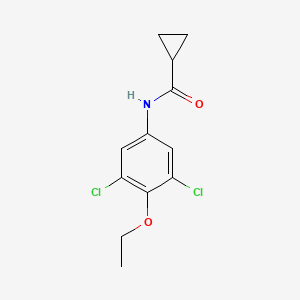
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
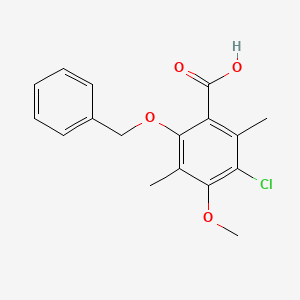
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
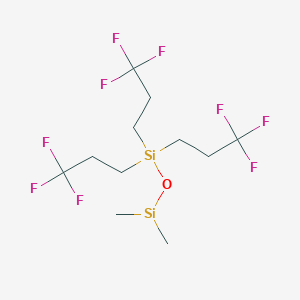
![N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14605296.png)
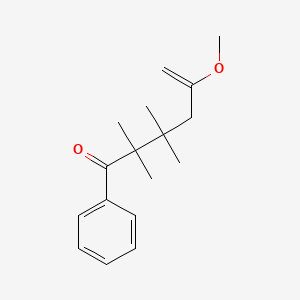
![7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14605309.png)

